6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate is a versatile chemical compound with various applications in scientific research. It possesses unique properties that make it suitable for studying organic reactions and designing novel organic compounds.
Preparation Methods
The synthesis of 6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon–carbon bonds and is known for its mild and functional group-tolerant reaction conditions . The general synthetic route involves the reaction of 6-bromonaphthalene-2-boronic acid with 4-(5-ethylpyridin-2-yl)benzoic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere.
Chemical Reactions Analysis
6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through various pathways, including binding to specific receptors or enzymes. The exact molecular targets and pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate can be compared with other similar compounds, such as:
- 6-Bromonaphthalene-2-carboxylic acid
- 4-(5-Ethylpyridin-2-yl)benzoic acid
- Naphthalene derivatives
What sets this compound apart is its unique combination of the naphthalene and pyridine moieties, which provides distinct chemical and physical properties.
Properties
IUPAC Name |
(6-bromonaphthalen-2-yl) 4-(5-ethylpyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO2/c1-2-16-3-12-23(26-15-16)17-4-6-18(7-5-17)24(27)28-22-11-9-19-13-21(25)10-8-20(19)14-22/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRCHAZCGNGFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.